5-溴戊基苯甲醚

描述

Benzyl 5-Bromoamyl Ether is a compound that falls within the category of benzylic ethers, which are commonly found as subunits in bioactive molecules and serve as useful intermediates in organic chemistry . These compounds are characterized by their benzylic alcohol or ether functionalities and can be synthesized through various chemical reactions.

Synthesis Analysis

The synthesis of benzylic ethers, such as Benzyl 5-Bromoamyl Ether, can be achieved through catalytic enantioselective methods. One approach involves the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, leading to the oxidation of the benzylic position with good enantioselectivity . Additionally, the synthesis can involve electrophilic bromination, which is useful for site-specific bromination of phenyl ethers . Sequential and one-pot reactions with bromoalkynes can also be employed to generate bromovinyl phenyl ethers, which can be further transformed into other compounds .

Molecular Structure Analysis

The molecular structure of related benzylic ethers has been studied using techniques such as the heavy atom method, which allows for the determination of the structure without chemical assumptions . The refinement of atomic parameters can be achieved through least-squares methods to improve the accuracy of the molecular structure determination.

Chemical Reactions Analysis

Benzylic ethers can undergo various chemical reactions. For instance, visible-light-promoted conversion of alkyl benzyl ethers to alkyl esters or alcohols has been developed, which involves a radical chain reaction and the homolytic cleavage of O-α-sp(3) C-H bonds . Oxidative debenzylation of O-benzyl ethers can be promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide under mild conditions . Furthermore, [3,3]-sigmatropic rearrangement/5-exo-dig cyclization reactions of benzyl alkynyl ethers can lead to the synthesis of substituted 2-indanones and indenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethers, which are closely related to Benzyl 5-Bromoamyl Ether, have been analyzed in the context of their use as stationary phases in gas chromatography. Bromination of these compounds generally increases the operating temperature range and can slightly alter the selectivity and polarity of the phases . The molecular structure of these compounds, including bond lengths and angles, can be precisely determined through crystallographic studies, providing insight into their chemical behavior .

科学研究应用

天然产物的全合成

5-溴戊基苯甲醚和相关化合物在具有生物活性的天然产物的全合成中至关重要。例如,从溴代苯甲醇衍生物开始合成了一种具有显着生物活性的天然产物,证明了溴代芳基甲基醚在复杂有机合成中的效用 (Akbaba 等,2010)。

固相有机反应

苯甲基醚的差向乙酰基裂解,释放溴化苄,在废物最小化和原子经济性方面具有优势。这种方法适用于固相有机反应,表明其在绿色化学和高效合成工艺中的潜力 (Chakraborti & Chankeshwara,2009)。

自由基加成反应

α-卤代酯与均二烯基镓或铟物质的自由基加成,产生环丙烷衍生物,这得益于溴代苯甲酸苄酯。这种方法强调了该试剂在通过自由基加成-取代序列生成结构复杂分子的作用 (Usugi 等,2002)。

氧化脱苄基化

使用碱金属溴化物对 N-苄基酰胺和 O-苄基醚进行氧化脱苄基化在温和条件下显示出很高的效率。该反应为酰胺和羰基化合物提供了一条直接的途径,突出了合成中选择性脱保护策略的潜力 (Moriyama 等,2014)。

催化对映选择性合成

通过苄基 C-H 键的氧化,膦催化的苄基醚的对映选择性合成提供了一种创建具有高对映选择性的生物活性分子和中间体的新方法。该方法利用了苄基醚在复杂有机分子的不对称合成中的效用 (Ziegler & Fu,2016)。

光氧化还原催化

通过光氧化还原有机催化直接芳基化苄基醚,使用硫醇催化剂和铱光氧化还原催化剂,展示了在直接 C-H 官能化中的应用。这种创新方法允许有效地形成苄基芳基化产物,证明了苄基醚在光氧化还原催化中的潜力 (Qvortrup 等,2014)。

安全和危害

属性

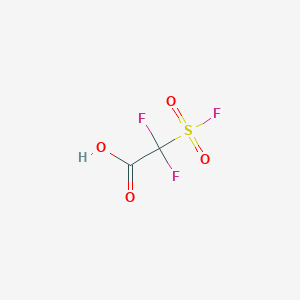

IUPAC Name |

5-bromopentoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZJKJSYSSVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557562 | |

| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-Bromoamyl Ether | |

CAS RN |

1014-93-3 | |

| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 5-Bromoamyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)